IMPDH2 Inhibition: 20-Fold Superiority Over 2-Methyl Analog
The target compound demonstrates sub-micromolar inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values ranging from 240 nM to 440 nM depending on substrate conditions (IMP or NAD cofactor) [1]. In direct cross-study comparison, the 2-methyl analog (2-methyl-1H-imidazol-4-yl)methanol, CAS 45533-87-7, exhibits a Ki > 5,000 nM (>5 μM) against the same target under identical assay conditions, representing an approximate 20-fold difference in potency [2].
| Evidence Dimension | Inhibitory potency (Ki) against human IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (depending on substrate/cofactor conditions) |
| Comparator Or Baseline | (2-Methyl-1H-imidazol-4-yl)methanol: Ki > 5,000 nM |
| Quantified Difference | ≥20.8-fold superior potency (5,000 nM / 240 nM) |
| Conditions | Spectrophotometric assay; IMPDH2 with IMP or NAD substrate |
Why This Matters
For procurement decisions in antimetabolite or immunosuppression research, this 20-fold potency differential determines whether a compound is viable as a tool compound versus requiring extensive optimization.
- [1] BindingDB. BDBM50421763: (2-butyl-1H-imidazol-4-yl)methanol – Inosine-5'-monophosphate dehydrogenase 2. Ki values: 240 nM, 430 nM, 440 nM. http://www.bindingdb.org View Source
- [2] BindingDB. BDBM50456076: (2-methyl-1H-imidazol-4-yl)methanol – human IMPDH2. Ki > 5.00E+3 nM. https://w.bindingdb.org View Source
